5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate
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Overview
Description
Pentanedioic acid, di-C9-11-branched and linear alkyl esters, also known as di-C9-11 phthalate, is a chemical compound that belongs to the family of phthalate esters. These esters are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The compound is a colorless, oily liquid that is minimally soluble in water and has a neutral pH value .
Preparation Methods
The industrial production of pentanedioic acid, di-C9-11-branched and linear alkyl esters involves the catalyzed esterification of phthalic anhydride with a blend of C9-11 alcohols. This process can be carried out using batch or continuous methods. The production steps include a reaction step, removal of excess alcohol, drying, and filtration. The final product typically has a phthalate ester content of well above 99.5% .
Chemical Reactions Analysis
Pentanedioic acid, di-C9-11-branched and linear alkyl esters undergoes various chemical reactions, including:
Esterification: The primary reaction used in its synthesis, where phthalic anhydride reacts with C9-11 alcohols.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of phthalic acid and the corresponding alcohols.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the ester groups or the alkyl chains.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentanedioic acid, di-C9-11-branched and linear alkyl esters has several scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible PVC, enhancing the material’s properties.
Biology: Studied for its potential endocrine-disrupting effects, particularly in aquatic vertebrates.
Medicine: Investigated for its potential impacts on human health, including its role as an endocrine disruptor.
Industry: Widely used in the manufacture of plastics, coatings, adhesives, and synthetic leathers.
Mechanism of Action
The mechanism of action of pentanedioic acid, di-C9-11-branched and linear alkyl esters primarily involves its role as a plasticizer. By integrating into the polymer matrix, it increases the flexibility and durability of the material. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Pentanedioic acid, di-C9-11-branched and linear alkyl esters can be compared with other phthalate esters such as:
Diethyl phthalate (DEP): Used in personal care products and cosmetics.
Dibutyl phthalate (DBP): Commonly used in nail polishes and adhesives.
Di(2-ethylhexyl) phthalate (DEHP): Widely used in medical devices and flexible PVC.
The uniqueness of pentanedioic acid, di-C9-11-branched and linear alkyl esters lies in its specific blend of C9-11 alcohols, which provides a balance of flexibility and durability in the materials it plasticizes .
Properties
Molecular Formula |
C23H44O4 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate |
InChI |
InChI=1S/C23H44O4/c1-5-9-11-12-16-21(8-4)27-23(25)18-13-17-22(24)26-19-20(14-7-3)15-10-6-2/h20-21H,5-19H2,1-4H3/t20-,21-/m1/s1 |
InChI Key |
HIRZAKOZLHMWTA-NHCUHLMSSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CC)OC(=O)CCCC(=O)OC[C@H](CCC)CCCC |
Canonical SMILES |
CCCCCCC(CC)OC(=O)CCCC(=O)OCC(CCC)CCCC |
Origin of Product |
United States |
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